molecular formula C15H13IN2O2 B14807841 N-[4-(acetylamino)phenyl]-2-iodobenzamide

N-[4-(acetylamino)phenyl]-2-iodobenzamide

Cat. No.: B14807841
M. Wt: 380.18 g/mol
InChI Key: DLHNJDXNHYMMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-iodobenzamide is an organic compound with a complex structure that includes an acetylamino group, a phenyl ring, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-iodobenzamide typically involves multiple steps, starting with the iodination of a benzamide precursor. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide ring. The acetylamino group is then introduced through an acetylation reaction, often using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom in the benzamide ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]sulfonylbenzamide
  • N-[4-(acetylamino)phenyl]carbamoylbenzamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight and the ability to participate in halogen bonding. This makes it particularly useful in applications where these properties are advantageous, such as in radiolabeling for imaging studies.

Properties

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-iodobenzamide

InChI

InChI=1S/C15H13IN2O2/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

DLHNJDXNHYMMNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.